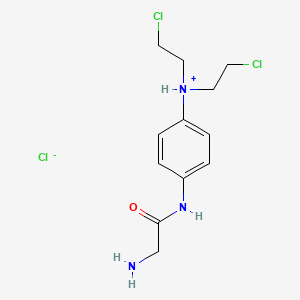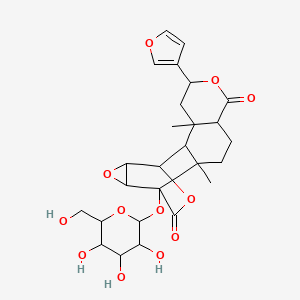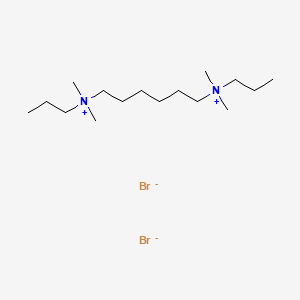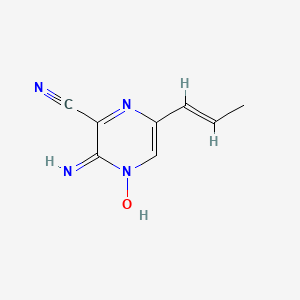
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI): is a chemical compound with the molecular formula C8H8N4O. This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine derivatives and appropriate nitrile and amino group precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of catalysts to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological systems.
Medicine
In medicine, Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activities.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (Z)- (9CI)
- Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (8CI)
Uniqueness
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is unique due to its specific configuration and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
4-hydroxy-3-imino-6-[(E)-prop-1-enyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h2-3,5,10,13H,1H3/b3-2+,10-8? |
Clave InChI |
AXNKANUWEQYWQM-FAYCRXAESA-N |
SMILES isomérico |
C/C=C/C1=CN(C(=N)C(=N1)C#N)O |
SMILES canónico |
CC=CC1=CN(C(=N)C(=N1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


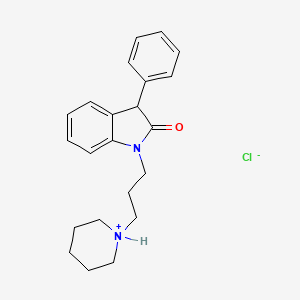

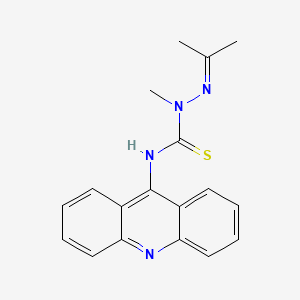

![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
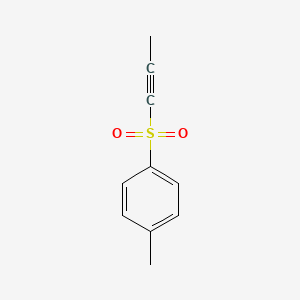

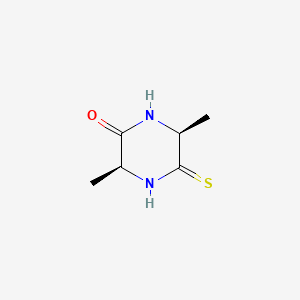

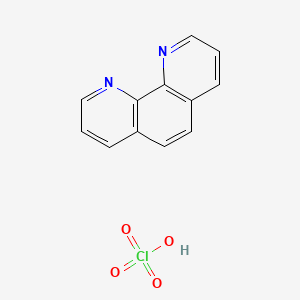
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
